Pradofloxacin

Vue d'ensemble

Description

La pradofloxacine est un antibiotique fluoroquinolone de troisième génération développé par Bayer HealthCare AG, Animal Health GmbH. Il est principalement utilisé en médecine vétérinaire pour le traitement des infections bactériennes chez les chiens et les chats. La pradofloxacine a un large spectre d'activité contre les bactéries Gram-positives et Gram-négatives, ainsi que contre les micro-organismes atypiques et anaérobies .

Mécanisme D'action

Target of Action

Pradofloxacin, a third-generation fluoroquinolone antibiotic , primarily targets bacterial DNA gyrase and topoisomerase IV enzymes . These enzymes are essential for major DNA functions such as replication, transcription, and recombination . By inhibiting these enzymes, this compound disrupts the bacterial DNA processes, leading to the rapid death of the bacterial cell .

Mode of Action

This compound interacts with its primary targets, the bacterial DNA gyrase and topoisomerase IV enzymes, through a reversible association . This interaction results in the inhibition of these enzymes, thereby disrupting the DNA processes within the bacterial cell . The disruption of these essential DNA functions leads to the rapid death of the bacterial cell .

Biochemical Pathways

As a fluoroquinolone, it is known to interfere with the dna replication process in bacteria by inhibiting dna gyrase and topoisomerase iv . This inhibition disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .

Pharmacokinetics

As a fluoroquinolone, it is generally well absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine and feces . These properties can impact the bioavailability of this compound, affecting its efficacy and duration of action .

Result of Action

The primary result of this compound’s action is the rapid death of the bacterial cell . By inhibiting the enzymes essential for DNA replication, transcription, and recombination, this compound disrupts these crucial processes within the bacterial cell . This disruption leads to the inability of the bacterial cell to replicate and repair its DNA, ultimately resulting in cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of antibiotics like this compound . Factors such as soil conditions, animal husbandry practices, waste management, potable and wastewater conditions, and food safety practices can contribute to the spread of antibiotic resistance . Understanding these environmental factors is crucial for managing the use and effectiveness of antibiotics like this compound .

Analyse Biochimique

Biochemical Properties

Pradofloxacin plays a crucial role in biochemical reactions by interacting with key enzymes and proteins involved in bacterial DNA functions. The primary targets of this compound are the bacterial DNA gyrase and topoisomerase IV enzymes . These enzymes are essential for DNA replication, transcription, and recombination. This compound inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing bacterial cell death . The interaction between this compound and these enzymes is characterized by reversible binding, which inhibits their activity and prevents the bacteria from proliferating .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, this compound disrupts DNA replication and transcription, leading to cell death . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In mammalian cells, this compound has been shown to cause bone marrow suppression and arrhythmogenic potential in dogs . Additionally, this compound can lead to magnesium chelation, resulting in decreased cell-matrix interaction in chondrocytes, radical damage, apoptosis, and tissue damage .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with bacterial DNA gyrase and topoisomerase IV enzymes . This compound binds to these enzymes, inhibiting their activity and preventing the supercoiling and relaxation of bacterial DNA. This inhibition disrupts DNA replication, transcription, and recombination, leading to bacterial cell death . The binding interactions between this compound and these enzymes are reversible, allowing for the potential recovery of enzyme activity once the drug is removed .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound has been shown to have poor physical stability, with different crystal forms exhibiting varying degrees of stability . The thermal stability of this compound is influenced by its crystal structure, with certain forms being more stable than others . Over time, this compound can undergo phase transformations, which can affect its stability and efficacy . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with this compound causing bone marrow suppression and other adverse effects in dogs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In dogs, this compound has been shown to cause bone marrow suppression at high doses, leading to severe thrombocytopenia and neutropenia . Intermittent vomiting and soft feces have also been observed in dogs after repeated oral administration of this compound at higher doses . The dosage and frequency of this compound administration should be adjusted based on the individual animal and the minimum inhibitory concentration (MIC) of the infecting organisms .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily targeting bacterial DNA functions. The primary mode of action of this compound involves its interaction with bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for DNA replication, transcription, and recombination . This compound inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing bacterial cell death .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. In dogs, this compound has been shown to achieve higher concentrations in leukocytes compared to plasma . The distribution of this compound in different body fluids, such as cerebrospinal fluid, synovial fluid, and aqueous humor, varies, with the lowest concentrations observed in cerebrospinal fluid . This compound is also known to interact with transporters and binding proteins, which can affect its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell, where it targets DNA gyrase and topoisomerase IV enzymes . In mammalian cells, this compound can localize to various compartments, depending on its interactions with transporters and binding proteins .

Méthodes De Préparation

La préparation de la pradofloxacine implique plusieurs voies de synthèse et conditions réactionnelles. Une méthode courante est la méthode de diffusion liquide, où une solution de dichlorométhane contenant de la pradofloxacine est ajoutée à un tube à essai, et du n-hexane est soigneusement répandu sur la surface du liquide pour former une stratification évidente. Cette méthode permet la formation de monocristaux de pradofloxacine . Les méthodes de production industrielle se concentrent sur l'amélioration de la stabilité et de la biodisponibilité de la pradofloxacine par le développement de nouvelles formes cristallines et de techniques de dispersion solide .

Analyse Des Réactions Chimiques

La pradofloxacine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs et les conditions courants utilisés dans ces réactions comprennent le peroxyde d'hydrogène pour l'oxydation, le borohydrure de sodium pour la réduction et les agents halogénants pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

La pradofloxacine a un large éventail d'applications de recherche scientifique. En chimie, elle est utilisée comme composé modèle pour étudier les propriétés et le comportement des fluoroquinolones. En biologie, la pradofloxacine est utilisée pour étudier les mécanismes de résistance bactérienne et le développement de nouveaux antibiotiques. En médecine, elle est utilisée pour traiter les infections bactériennes chez les animaux, en particulier en médecine vétérinaire. Dans l'industrie, la pradofloxacine est utilisée dans le développement de nouvelles formulations pharmaceutiques et de systèmes d'administration de médicaments .

Mécanisme d'action

Le principal mode d'action de la pradofloxacine implique l'inhibition des enzymes bactériennes ADN gyrase et topoisomérase IV. Ces enzymes sont essentielles pour les fonctions principales de l'ADN, telles que la réplication, la transcription et la recombinaison. En inhibant ces enzymes, la pradofloxacine perturbe les processus de l'ADN bactérien, ce qui conduit à la mort des cellules bactériennes .

Applications De Recherche Scientifique

Pradofloxacin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the properties and behavior of fluoroquinolones. In biology, this compound is used to investigate the mechanisms of bacterial resistance and the development of new antibiotics. In medicine, it is used to treat bacterial infections in animals, particularly in veterinary medicine. In industry, this compound is used in the development of new pharmaceutical formulations and drug delivery systems .

Comparaison Avec Des Composés Similaires

La pradofloxacine fait partie de la classe des antibiotiques fluoroquinolones, qui comprend d'autres composés tels que la marbofloxacine, l'enrofloxacine, la difloxacine et l'ibafloxacine. Comparée à ces composés similaires, la pradofloxacine présente une activité in vitro plus élevée contre les bactéries anaérobies et a un spectre d'activité plus large. Cela fait de la pradofloxacine une option plus efficace pour traiter les infections aérobies et anaérobies mixtes en médecine vétérinaire .

Propriétés

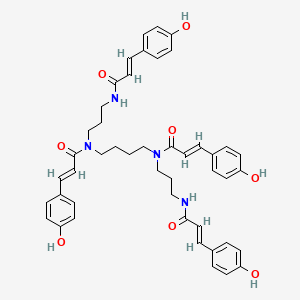

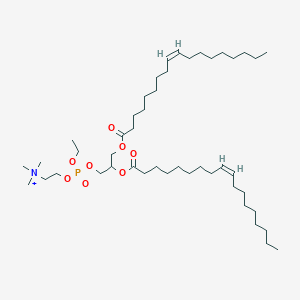

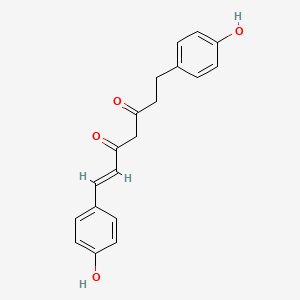

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3/c22-16-6-13-18(26(12-3-4-12)9-15(20(13)27)21(28)29)14(7-23)19(16)25-8-11-2-1-5-24-17(11)10-25/h6,9,11-12,17,24H,1-5,8,10H2,(H,28,29)/t11-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLXHGFNOWILIY-APPDUMDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173229 | |

| Record name | Pradofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195532-12-8 | |

| Record name | Pradofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195532-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pradofloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195532128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pradofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11453 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pradofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 195532-12-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pradofloxacin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O0T5E048I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(E)-N-[(4-bromophenyl)sulfonylamino]-C-methylcarbonimidoyl]phenyl]-5-methylfuran-2-carboxamide](/img/structure/B1243374.png)

![N'-(5-bromo-2-methoxybenzylidene)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide](/img/structure/B1243375.png)

![tert-butyl (6-{(2E)-2-[(6-methoxyquinolin-2-yl)methylidene]hydrazinyl}-6-oxohexyl)carbamate](/img/structure/B1243377.png)

![2-[3,3-Bis(diethoxyphosphoryl)propyl]-3-methyl-6-phenylpyrimidin-4-one](/img/structure/B1243378.png)

![(4-methoxyphenyl)methyl (2S,5R,6S)-6-bromo-6-[(S)-hydroxy-(1-methyltriazol-4-yl)methyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1243380.png)